4-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
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Overview
Description
4-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring is formed by the reaction of an appropriate amine with formaldehyde and a phenol derivative under acidic or basic conditions.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, where an ethyl group is added to the oxygen atom of the benzoxazine ring.
Amidation: The final step involves the formation of the benzamide group by reacting the benzoxazine derivative with an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the substituent introduced, such as amines or thiols.
Scientific Research Applications
4-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Agriculture: The compound is explored for its herbicidal and pesticidal properties.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Known for its role in plant defense mechanisms.
2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione: Used as a herbicide.
Uniqueness
4-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific ethoxy and benzamide functional groups, which confer distinct chemical and biological properties compared to other benzoxazine derivatives.
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
4-ethoxy-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-13-6-3-11(4-7-13)17(21)18-12-5-8-15-14(9-12)19-16(20)10-23-15/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
KEYVZWCPYFWMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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